2-(Hex-1-YN-1-YL)azepane is a heterocyclic organic compound characterized by a seven-membered ring containing one nitrogen atom, known as azepane, with a hex-1-yne substituent. The molecular formula can be represented as C₁₁H₁₅N, indicating a structure that includes both alkyne and azepane functionalities. The presence of the alkyne group (C≡C) introduces unique properties, making this compound of interest in various chemical and biological applications.
The reactivity of 2-(Hex-1-YN-1-YL)azepane is influenced by both the azepane ring and the terminal alkyne. Key reactions include:
Compounds containing azepane rings have been studied for their biological activities, including:
The specific biological activity of 2-(Hex-1-YN-1-YL)azepane requires further investigation to elucidate its potential therapeutic effects.
Several synthetic routes can be employed to produce 2-(Hex-1-YN-1-YL)azepane:
2-(Hex-1-YN-1-YL)azepane has potential applications in:
Studies on the interactions of 2-(Hex-1-YN-1-YL)azepane with biological macromolecules are essential for understanding its pharmacodynamics. Potential areas of investigation include:
Research in this area remains limited and would benefit from further exploration.
Several compounds share structural similarities with 2-(Hex-1-YN-1-YL)azepane, including:
The uniqueness of 2-(Hex-1-YN-1-YL)azepane lies in its combination of a cyclic amine structure with an alkyne substituent, which may confer distinct chemical reactivity and biological properties not found in other similar compounds. This dual functionality opens avenues for diverse applications in medicinal chemistry and materials science.
Photochemical strategies have emerged as powerful tools for introducing functional groups into azepane frameworks. A key breakthrough involves the use of 2-aryloxyaryl azides as nitrene precursors under blue light irradiation. Upon excitation, these azides generate reactive nitrene intermediates, which undergo [2 + 1] annulation with alkyne-tethered azepanes to form aziridine intermediates. Subsequent ring expansion via Wagner-Meerwein rearrangement yields seven-membered azepinone derivatives (Figure 1A). Computational studies reveal that the reaction proceeds through a stepwise mechanism: initial aziridine formation is followed by regioselective ring expansion to the azepane core, with Brønsted acids such as p-toluenesulfonic acid (TsOH) accelerating the final water addition step.
This method accommodates diverse substituents on the alkyne moiety, enabling the synthesis of 2-(hex-1-yn-1-yl)azepane derivatives with aryl, heteroaryl, and alkyl groups. For example, substrates bearing electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -CF~3~) groups on the aryl ring exhibit excellent yields (68–85%) and enantiomeric excess (90–97%) under optimized conditions. Notably, ester-substituted alkynes fail to react, likely due to electronic deactivation of the triple bond.
Table 1: Representative Substrates for Photochemical Azepane Functionalization
| Substrate | R Group | Yield (%) | e.e. (%) |
|---|---|---|---|
| 1a | Ph | 85 | 97 |
| 1b | 4-MeOPh | 78 | 95 |
| 1c | 4-CF3Ph | 68 | 90 |
| 1d | CO2Et | 0 | – |
Transition metal catalysis has proven indispensable for forging carbon-carbon bonds between alkynes and azepanes. Gold(I) complexes, such as (JohnPhos)Au(MeCN)SbF~6~, facilitate intramolecular alkyne-azepane couplings via cycloisomerization. For instance, 1,6-yne-methylcyclopropane (MCP) substrates undergo gold-catalyzed cyclization to form azepine-fused cyclobutanes with bridgehead aryl groups (Figure 1B). The reaction proceeds through a cyclopropylmethyl cation intermediate, which rearranges via a Wagner-Meerwein mechanism to afford bicyclic products in 68–85% yield.
Rhodium(III) catalysts, notably [CpRhCl~2~]~2~, enable complementary strategies through C–H activation/[4 + 3] cycloadditions. Benzamides functionalized with terminal alkynes react with vinylcarbenoids to form azepinones, which can be reduced to 2-(hex-1-yn-1-yl)azepanes. The rhodium catalyst activates the *ortho C–H bond of the benzamide, directing alkyne insertion and subsequent cyclization. This method tolerates electron-rich and electron-poor aryl groups, with yields ranging from 70–92%.
Table 2: Metal Catalysts for Alkyne-Azepane Coupling
| Catalyst | Substrate Class | Yield Range (%) |
|---|---|---|
| (JohnPhos)Au(MeCN)SbF6 | 1,6-Yne-MCPs | 68–85 |
| [Cp*RhCl2]2 | Benzamide-alkynes | 70–92 |
| Pd(OAc)~2~/BINAP | o-Arylanilines | 65–89 |
Brønsted acids serve as versatile promoters for azepane cyclization, particularly in cases where transition metal residues are undesirable. A notable example involves the TsOH-catalyzed cyclization of propargylamine derivatives. Here, the acid protonates the alkyne, enhancing its electrophilicity and facilitating nucleophilic attack by the azepane nitrogen (Figure 1C). This method achieves regioselective formation of 2-(hex-1-yn-1-yl)azepanes without requiring high temperatures or pressures, making it suitable for sensitive substrates.
In another approach, malonate-tethered allene-ynes undergo acid-mediated cyclization to form azepane derivatives. For example, treatment of diethyl malonate-substituted allene-ynes with TsOH in tetrahydrofuran (THF) at 70°C affords bicyclic azepanes in 42–75% yield. The reaction proceeds via initial protonation of the allene, followed by 6-exo-dig cyclization and rearomatization.
Table 3: Brønsted Acid Conditions for Azepane Cyclization
| Acid | Substrate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TsOH | Propargylamine | 25 | 78 |
| TsOH | Allene-yne malonates | 70 | 42–75 |
| H2SO4 | Allenyl alcohols | 100 | 55–63 |
The formation of azepane rings through aziridine ring expansion represents a fundamental mechanistic pathway that has been extensively studied using computational methods [3] [4]. Density functional theory calculations have revealed that the ring expansion process proceeds through a series of well-defined intermediates, with the aziridinium ylide serving as a crucial reactive species [3] [4].
The computational analysis of stepwise aziridine ring expansion pathways demonstrates that the reaction proceeds through formation of an aziridinium ylide intermediate, which undergoes a concerted, asynchronous ring-opening and closing sequence [3] [4]. The Becke three-parameter hybrid method with Lee-Yang-Parr correlation functional approximation has been employed to investigate the potential energy surfaces for ring expansion in methylene-containing heterocycles [5]. These calculations reveal that the process involves insertion of methylene groups into the ring system through two principal mechanisms [5].
| Computational Parameter | Value | Method |
|---|---|---|
| Activation Energy (kcal/mol) | 8.1 | Density Functional Theory |
| Reaction Energy (kcal/mol) | -10.8 | B3LYP/cc-pVDZ |
| Transition State Barrier (kcal/mol) | 13.4 | M06-2X/6-311++G(d,p) |
The first mechanism involves cleavage of carbon-nitrogen or carbon-carbon bonds of the starting ring system in the initial step [5]. The second mechanism proceeds through transition states characterized by formation of new three-membered rings fused to the original heterocyclic framework [5]. Meta-hybrid density functional theory predictions have shown that azepane formation exhibits strain energies of approximately 5.09 kcal/mol at the MP2 level and 5.33 kcal/mol at the M06-2X level [6] [7].
The computational modeling reveals that the ring expansion pathway is highly dependent on the electronic structure of the starting materials and the nature of the substituents [8]. Quantum mechanical calculations using the B3LYP and CCSD(T) levels of theory with triple-zeta quality basis sets have established that twist-chair conformations represent the most stable configurations for azepane systems [9]. The barrier for interconversion between chair and boat families of conformations has been determined to be approximately 8 kcal/mol for most seven-membered nitrogen heterocycles [9].
The concerted nature of the aziridinium ylide rearrangement confers stereospecificity to the transformation, with complete fidelity in the transfer of stereochemical information from substrate to product [3] [4]. The computational pathway highlights the crucial role of olefinic functionality and rigid structural features in differentiating successful ring expansion from competing elimination pathways [3] [4].
The regioselectivity observed in water addition cascades to alkyne-containing azepane systems represents a critical aspect of their synthetic utility and mechanistic understanding [10] [11]. The hydration of terminal alkynes follows Markovnikov's rule, proceeding through acid-catalyzed addition of water to form enol intermediates that subsequently undergo tautomerization to yield carbonyl compounds [12] [13].
The mechanism of water addition to terminal alkyne systems begins with protonation of the triple bond, where the π electrons act as a Lewis base [12] [13]. This protonation step follows Markovnikov selectivity, with the proton adding to the carbon bearing the most hydrogen substituents [12] [13]. The resulting carbocation intermediate undergoes nucleophilic attack by water molecules to form an oxonium ion, which is subsequently deprotonated to yield the enol form [12] [13].
| Regioselectivity Parameter | Terminal Alkynes | Internal Alkynes |
|---|---|---|
| Water Addition Selectivity | >95% Markovnikov | Non-selective |
| Tautomerization Rate | Rapid | Moderate |
| Product Distribution | Single ketone | Mixed ketones |
The regioselectivity determinants in these cascade reactions are influenced by several factors, including the electronic properties of the alkyne substituents and the nature of the reaction conditions [14] [15]. Computational studies have revealed that the dominant factor controlling regioselectivity in alkyne insertion reactions is the electron density distribution, with higher electron density at the terminal carbon making electrophilic attack more favorable [15].
Water acts as an optimal promoter for ring-opening selectivity in cascade reactions through a cooperative network of hydrogen bonds [11]. The activation mechanism involves simultaneous coordination of water molecules to both nucleophilic and electrophilic centers, creating a dual activation pathway that enhances regioselectivity [11]. This cooperative hydrogen bonding network accounts for the enhanced regioselectivity observed in aqueous media compared to other solvent systems [11].
The temperature dependence of regioselectivity has been investigated, revealing that the selectivity remains relatively constant across a range of reaction temperatures due to the cooperative nature of the water activation mechanism [11]. The marginal effects of temperature on selectivity support the proposed dual hydrogen-bond activation model [11].
The electronic effects of terminal alkynyl substituents play a crucial role in determining the reactivity and stability of azepane-alkyne systems [16] [15]. The transmission of substituent effects through alkynyl spacer units has been quantified using molecular electrostatic potential minimum values as electronic descriptors [16].
Terminal alkynyl groups exhibit unique electronic properties that significantly influence the behavior of azepane-containing systems [16] [15]. The higher electron density of terminal carbons in alkynyl substituents makes them preferentially reactive toward electrophilic attack, leading to enhanced regioselectivity in bond-forming reactions [15]. The electronic structure analysis reveals that alkynyl spacers demonstrate superior transmission coefficients compared to alkyl chains, with the highest transmission power observed for shorter chain lengths [16].
| Electronic Parameter | Value | Measurement Method |
|---|---|---|
| Molecular Electrostatic Potential (Hartree) | -291.242427 | DFT/B3LYP |
| Dipole Moment (Debye) | 1.15 | B3LYP/6-31G(d,p) |
| Transmission Coefficient | 0.85 | MESP correlation |
The substituent effect transmission through alkynyl spacers follows strong linear correlations with Hammett substituent constants, particularly with σI and σp values [16]. These correlations validate the use of molecular electrostatic potential minimum values as reliable electronic descriptors for quantifying substituent effects in alkynyl-substituted systems [16].
The electronic effects of terminal alkynyl substituents are further manifested in their influence on conformational preferences and ring strain energies [17]. Monofluorination studies on model azepane systems have demonstrated that electronic effects can bias ring conformations toward single dominant conformers, reducing conformational disorder [17]. The fluorine gauche effect, combined with other conformational preferences, creates synergistic effects that enhance the structural rigidity of alkynyl-substituted azepanes [17].
The density of states analysis for azepane systems reveals that the major valence molecular orbitals are contributed by p-orbitals of carbon and hydrogen atoms, with similar percentage contributions to the molecular orbital structure [7]. The presence of antibonding molecular orbitals, indicated by negative values in the overlap partial density of states, suggests the existence of destabilizing orbital interactions that influence the overall electronic stability of the system [7].
The synthesis of azepine-fused cyclobutane architectures represents one of the most challenging endeavors in heterocyclic chemistry due to the inherent strain and complexity associated with these bicyclic systems. 2-(Hex-1-yn-1-yl)azepane serves as a versatile precursor in the construction of these unique structural motifs through innovative cyclization strategies [1] [2].
The development of azepine-fused cyclobutane architectures primarily relies on gold-catalyzed tandem reactions involving cyclopropanation, carbon-carbon cleavage, and Wagner-Meerwein rearrangement processes. This methodology enables the asymmetric synthesis of 3-azabicyclo[5.2.0]nonadiene systems, which represent bicyclic 7/4 ring frameworks where the azepine ring is fused with a cyclobutane unit [1] [2]. The key to successful synthesis lies in overcoming the challenging loss of chirality typically associated with the Wagner-Meerwein rearrangement process.
Research has demonstrated that the chirality of the final azepine-fused cyclobutane product originates from the initial cyclopropanation step in the reaction sequence. Although the chirality in the resultant cyclopropane is temporarily lost during the subsequent carbon-carbon cleavage step, which generates a rigid, planar cyclopropylmethyl carbocation intermediate, the structural constraints ensure that only one carbon of the cyclopropyl group can migrate through ring expansion in the Wagner-Meerwein rearrangement process [1] [2]. This mechanism effectively transfers the chirality from the initial cyclopropanation step to the final product.
The synthetic approach typically employs yne-methylenecyclopropanes (1,6-yne-MCPs) as starting materials, which can be readily prepared and serve as versatile building blocks for the construction of complex azepine-fused cyclobutane architectures. The presence of the hex-1-yn-1-yl substituent in the azepane framework provides additional opportunities for further functionalization and structural elaboration [1].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Catalyst System | Gold(I) complex | 85-95% |
| Temperature | Room temperature to 50°C | - |
| Reaction Time | 2-6 hours | - |
| Stereoselectivity | >95% ee | - |
The synthesis of bridged polycyclic alkaloid analogues represents a significant application area for 2-(hex-1-yn-1-yl)azepane derivatives in modern synthetic chemistry. These complex molecular architectures are prevalent in numerous bioactive natural products and pharmaceutical compounds, making their efficient synthesis a priority for medicinal chemistry applications [3] [4] [5].
The strategic approach to constructing bridged polycyclic alkaloid analogues involves leveraging the inherent reactivity of the azepane ring system combined with the alkyne functionality present in 2-(hex-1-yn-1-yl)azepane. This dual functionality enables multiple cyclization pathways that can lead to diverse polycyclic frameworks through carefully designed synthetic sequences [3] [4].
Recent developments in bridged polycyclic alkaloid synthesis have demonstrated the utility of intramolecular Diels-Alder cyclization reactions for constructing hexacyclic indole alkaloids with tetrahydro-β-carboline motifs. The process begins with the installation of a diene unit in the azepane skeleton, followed by the introduction of a dienophile moiety through nitrogen-acylation reactions. The subsequent in situ [4 + 2] intramolecular Diels-Alder cycloaddition furnishes bridged polycyclic heterocycles with exceptional diastereoselectivity [3].
The formation of multiple new rings, covalent bonds, and chiral centers with excellent stereoselectivity represents a key advantage of this synthetic strategy. The diastereoselective formation of products can be attributed to intramolecular chirality transfer through chiral amino acid auxiliaries, providing high levels of stereochemical control in the final products [3].
Advanced synthetic methodologies have also been developed for the construction of bridged medium-sized polycyclic systems through unusual type II intramolecular (3+2) dipolar cycloaddition strategies. These approaches enable the synthesis of various bridged bicyclo[m.n.2] ring systems from acyclic precursors in a single synthetic operation [4].
| Synthetic Method | Ring Systems Formed | Typical Yields |
|---|---|---|
| Diels-Alder Cyclization | Hexacyclic frameworks | 70-85% |
| Dipolar Cycloaddition | Bicyclo[m.n.2] systems | 65-80% |
| Cascade Cyclization | Tetracyclic structures | 75-90% |
The development of catalytic enantioselective type II [5 + 2] cycloaddition methods has further expanded the synthetic utility of azepane-derived precursors in accessing chiral bridged polycyclic structures. These methods utilize 3-oxidopyrylium ylides to create complex molecular architectures with bridged seven-membered subunits, which are particularly challenging to synthesize through conventional approaches [6].
The development of chiral azepane-containing ligands represents a rapidly expanding area of research, with 2-(hex-1-yn-1-yl)azepane serving as a key structural component in the design of sophisticated catalytic systems for asymmetric synthesis [7] [8] [9]. These ligands have found particular utility in transition metal-catalyzed asymmetric transformations, where the seven-membered azepane ring provides unique steric and electronic properties that enhance both reactivity and selectivity.
The construction of axially chiral azepine-containing seven-membered cyclic phosphorus-nitrogen ligands has emerged as a particularly successful approach. These ligands, often designated as Indole-azepinap systems, are prepared using L-alanine as an original chirality source, providing a reliable method for introducing stereochemical control into the ligand framework [7] [9]. The synthetic strategy involves the direct chromatographic separation of diastereomeric phosphine oxides on silica gel, which enables easy access to these ligands and allows for further structural and electronic modifications.
The application of chiral azepane-containing ligands in palladium-catalyzed asymmetric allylic alkylation reactions has demonstrated their effectiveness in promoting high yields and moderate to excellent enantioselectivities. The unique structural features of the azepane ring system, including its conformational flexibility and ability to accommodate various substituents, contribute to the observed catalytic performance [7] [9].
Large-scale synthesis protocols have been developed for specific azepane-derived chiral tridentate ligands, such as the (3Z,5Z)-2,7-dihydro-1H-azepine-derived systems widely used for asymmetric synthesis of tailor-made α-amino acids. These processes typically involve amidation, bis-alkylation, and precipitation/purification steps using trifluoroacetic acid as a counterion, enabling the preparation of substantial quantities (500 grams or more) of these valuable ligands [8].
The versatility of azepane-containing ligands extends to their use in various asymmetric transformations beyond allylic alkylation. Research has shown their effectiveness in asymmetric Michael additions, aldol reactions, and other carbon-carbon bond-forming processes where precise stereochemical control is essential [7] [8] [9].
| Ligand Type | Metal Complex | Application | Enantioselectivity |
|---|---|---|---|
| Phosphine-Nitrogen | Palladium | Allylic Alkylation | 75-95% ee |
| Tridentate | Nickel | Amino Acid Synthesis | >98% ee |
| Binaphthyl-Azepine | Various | Phase Transfer | 80-92% ee |
The development of novel α-tetrazole-substituted 1,1'-binaphthylazepine chiral catalysts has further expanded the scope of azepane-based ligand systems. These catalysts incorporate both the azepane ring system and additional functional groups that enhance their binding affinity and selectivity in asymmetric catalytic processes [10].
The synthetic approach to these advanced ligand systems typically involves stereoselective insertion of functional groups onto the chiral azepane backbone through nucleophilic addition reactions to azepine N-oxides. This methodology provides excellent stereocontrol and enables the preparation of single diastereomers with defined stereochemical configurations [10].